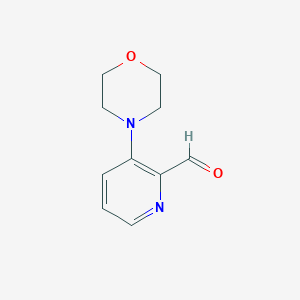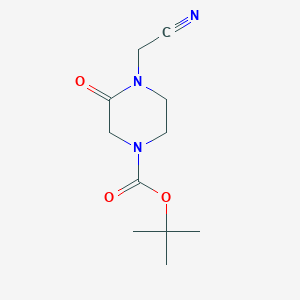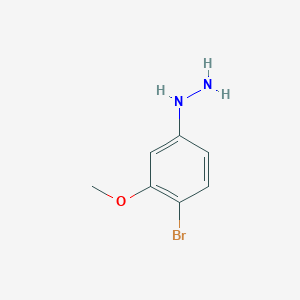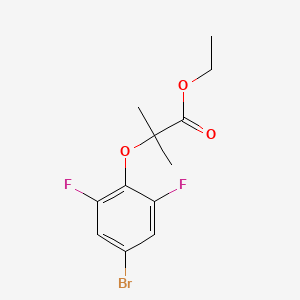
Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, involved the reaction of 2,6-difluoroaniline to form 1,3-difluoro-2-nitrosobenzene .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. The aforementioned ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Aplicaciones Científicas De Investigación
1. Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Application Summary : This compound is used in the study of photochromic solid-state materials, which have applications in separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Methods of Application : The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
- Results or Outcomes : The study revealed the presence of two crystallographically unique rotomers in the lattice .
2. 4-Bromo-2,6-difluorobenzoic acid
- Application Summary : This compound serves as a crucial intermediate in the synthesis of various organic compounds and finds frequent utilization in laboratory experiments . It’s used in the synthesis of compounds such as insecticides and herbicides .
- Methods of Application : The compound is used as an intermediate in synthesizing diverse organic compounds, aiding in enzyme kinetics studies, and contributing to the synthesis of peptides and proteins .
- Results or Outcomes : The precise mechanisms through which it operates are not fully understood, but it is recognized as a competitive inhibitor of certain enzymes .
3. 4-Bromo-2,6-di-tert-butylphenol
- Application Summary : This compound is a crucial intermediate in the synthesis of various organic compounds and finds frequent utilization in laboratory experiments . It’s used in the synthesis of compounds such as insecticides and herbicides .
- Methods of Application : The compound is used as an intermediate in synthesizing diverse organic compounds, aiding in enzyme kinetics studies, and contributing to the synthesis of peptides and proteins .
- Results or Outcomes : The precise mechanisms through which it operates are not fully understood, but it is recognized as a competitive inhibitor of certain enzymes .
4. 4-Bromo-2,6-difluorobenzonitrile
- Application Summary : This compound is often used in the synthesis of various organic compounds, particularly in the field of pharmaceuticals .
- Methods of Application : The compound is typically used as a building block in organic synthesis, contributing to the formation of complex molecules .
- Results or Outcomes : The outcomes of its use are highly dependent on the specific reactions it is involved in .
5. 4-Bromo-2,6-difluorobenzonitrile
- Application Summary : This compound is often used in the synthesis of various organic compounds, particularly in the field of pharmaceuticals .
- Methods of Application : The compound is typically used as a building block in organic synthesis, contributing to the formation of complex molecules .
- Results or Outcomes : The outcomes of its use are highly dependent on the specific reactions it is involved in .
Propiedades
IUPAC Name |
ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2O3/c1-4-17-11(16)12(2,3)18-10-8(14)5-7(13)6-9(10)15/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVIWTRUHULZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromo-2,6-difluorophenoxy)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



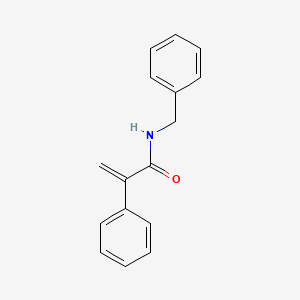
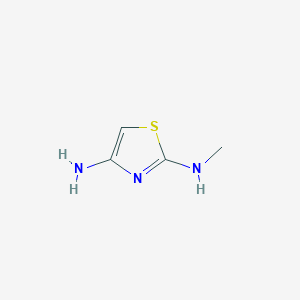
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
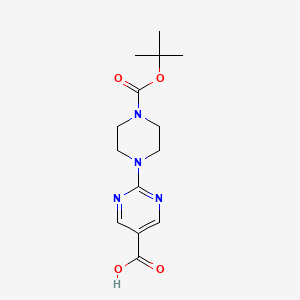
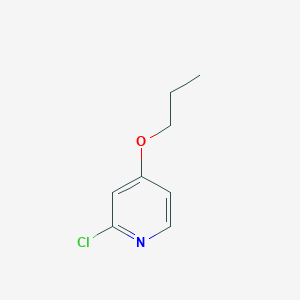
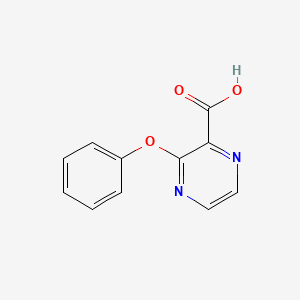
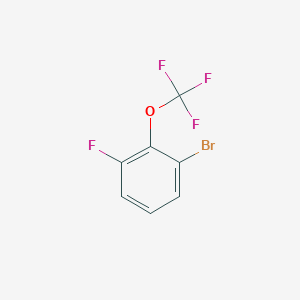
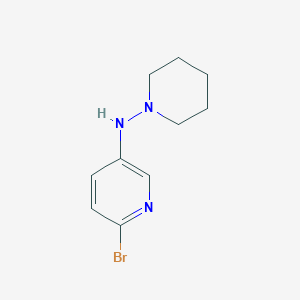
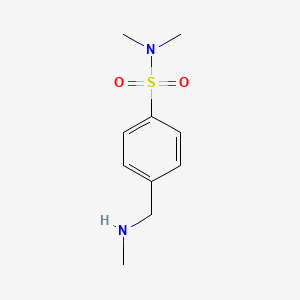
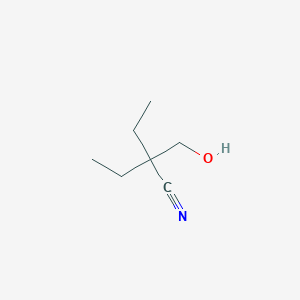
![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)
